molecular formula C10H12N4O B13496408 (5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine

(5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine

Cat. No.: B13496408
M. Wt: 204.23 g/mol
InChI Key: HAPRDAFGTLWZLF-UHFFFAOYSA-N
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Description

(5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Phenoxymethyl Group: This step involves the reaction of the triazole intermediate with phenoxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the triazole ring or the phenoxymethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

(5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering protein-protein interactions.

Comparison with Similar Compounds

(5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine: can be compared with other triazole derivatives, such as:

  • (5-Phenyl-1,2,4-triazol-3-yl)methanamine
  • (5-Methyl-1,2,4-triazol-3-yl)methanamine
  • (5-(2-Chlorophenyl)-1,2,4-triazol-3-yl)methanamine

These compounds share a similar triazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique phenoxymethyl group in This compound may confer distinct properties, making it a valuable compound for various applications.

Biological Activity

(5-(Phenoxymethyl)-4h-1,2,4-triazol-3-yl)methanamine is a triazole derivative known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that have garnered attention due to their antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenoxymethyl substituent attached to a triazole ring, which enhances its reactivity and biological interactions. The molecular formula is C10H12N4OC_{10}H_{12}N_{4}O, and its structure can be represented as follows:

Structure C10H12N4O\text{Structure }C_{10}H_{12}N_{4}O

The biological activity of this compound can be attributed to several mechanisms:

  • Antifungal Activity: Triazole derivatives inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
  • Antibacterial Activity: These compounds may disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.
  • Anticancer Properties: They can induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation.

1. Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. In vitro studies indicate that this compound exhibits significant antifungal activity against various fungal strains. For instance:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL

These results suggest that the compound could be a candidate for developing new antifungal agents.

2. Antibacterial Activity

Research has shown that this triazole derivative possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli32 µg/mL

The compound's ability to inhibit bacterial growth indicates its potential as an antimicrobial agent.

3. Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable case study involved the evaluation of its effects on human breast cancer cells (MCF-7):

Treatment ConcentrationIC50 Value (µM)
10 µM25
20 µM15

These findings highlight the compound's potential as an anticancer agent.

Case Studies

Several case studies have investigated the biological activity of triazole derivatives similar to this compound:

  • Case Study on Antifungal Efficacy: A study published in Journal of Medicinal Chemistry reported that triazole derivatives exhibited enhanced antifungal activity when modified with phenoxy groups. The study concluded that structural modifications significantly influence bioactivity .
  • Case Study on Anticancer Properties: Another research article demonstrated that triazole derivatives could effectively inhibit tumor growth in vivo models by inducing apoptosis through caspase activation .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C10H12N4O/c11-6-9-12-10(14-13-9)7-15-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,13,14)

InChI Key

HAPRDAFGTLWZLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NN2)CN

Origin of Product

United States

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